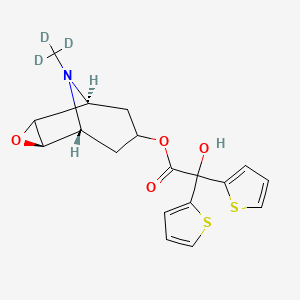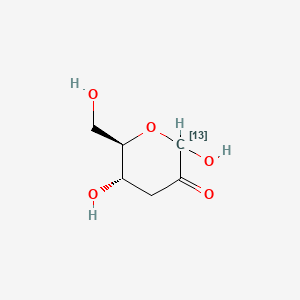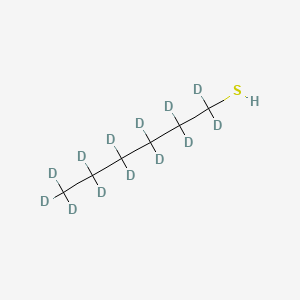
1-Hexane-D13-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexane-D13-thiol is a deuterated thiol compound with the molecular formula CD3(CD2)5SH. It is a stable isotope-labeled compound, often used in various scientific research applications due to its unique properties. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexane-D13-thiol can be synthesized through several methods. One common approach involves the deuteration of 1-hexanethiol. This process typically includes the reaction of 1-hexanethiol with deuterium gas (D2) in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized reactors designed to handle deuterium gas safely. The process is carefully controlled to maximize yield and purity, often involving multiple purification steps to remove any non-deuterated impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexane-D13-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to the thiol form from disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides are commonly used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Disulfides are the major products.
Reduction: The thiol form is regenerated.
Substitution: Various substituted thiols, depending on the alkyl halide used.
Applications De Recherche Scientifique
1-Hexane-D13-thiol is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: It is used as a reference standard in NMR spectroscopy and mass spectrometry.
Biology: It is employed in studies involving protein structure and function, particularly in labeling experiments.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is utilized in the production of self-assembled monolayers (SAMs) for surface modification and nanotechnology applications.
Mécanisme D'action
The mechanism by which 1-Hexane-D13-thiol exerts its effects is primarily through its thiol group. The thiol group can form strong bonds with metals and other electrophilic species, making it a valuable tool in various chemical reactions. The deuterium atoms provide additional stability and unique spectroscopic properties, allowing for detailed studies of reaction mechanisms and molecular interactions.
Comparaison Avec Des Composés Similaires
1-Hexanethiol: The non-deuterated version of 1-Hexane-D13-thiol.
Hexane-1-thiol: Another thiol compound with a similar structure but without deuterium atoms.
Hexyl mercaptan: A common name for hexanethiol.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise measurements and detailed analysis are required.
Propriétés
Numéro CAS |
1142922-50-6 |
|---|---|
Formule moléculaire |
C6H14S |
Poids moléculaire |
131.32 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
Clé InChI |
PMBXCGGQNSVESQ-UTBWLCBWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S |
SMILES canonique |
CCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


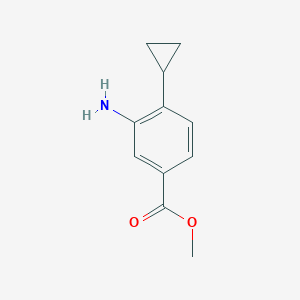
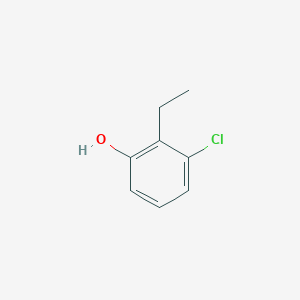
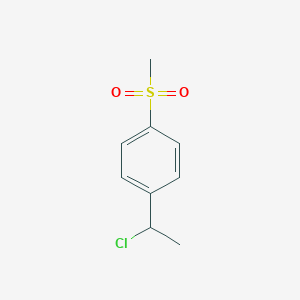
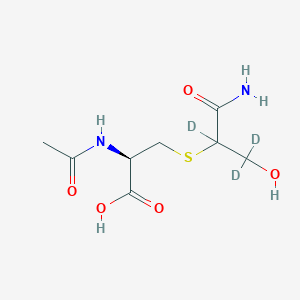
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)

![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
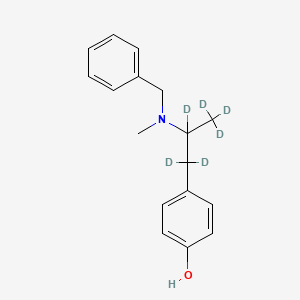
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)
![1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13447312.png)
![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)
